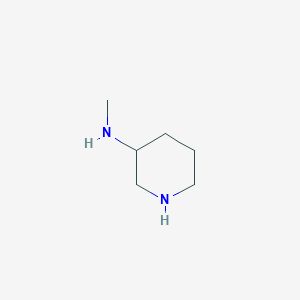

N-Methylpiperidin-3-amine

Beschreibung

BenchChem offers high-quality N-Methylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150395-92-9 | |

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 1-Methylpiperidin-3-amine

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

1-Methylpiperidin-3-amine (CAS: 23979-39-7 for racemate; 1001353-92-9 for (R)-isomer) is a critical heterocyclic diamine building block in modern drug discovery. Characterized by a saturated piperidine ring with a tertiary amine at position 1 and a primary amine at position 3, it serves as a versatile scaffold for introducing basicity and solubility into lipophilic drug candidates.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and behavior in solution. It addresses the nomenclature ambiguity often found in catalog databases and offers a self-validating protocol for its synthesis via reductive amination.

Chemical Identity & Structural Disambiguation

Nomenclature Alert: The term "N-Methylpiperidin-3-amine" is chemically ambiguous. It can refer to:

-

1-Methylpiperidin-3-amine: Methyl group on the ring nitrogen (Tertiary ring amine, Primary exocyclic amine). (Focus of this guide)

-

N-Methyl-3-piperidinamine: Methyl group on the exocyclic nitrogen (Secondary ring amine, Secondary exocyclic amine).

Researchers must verify the CAS number to ensure the correct isomer is selected.

| Feature | 1-Methylpiperidin-3-amine (Target) | N-Methyl-3-piperidinamine (Isomer) |

| Structure | Ring N is methylated ( | Exocyclic N is methylated ( |

| CAS (Racemic) | 23979-39-7 | 127294-76-2 (HCl salt ref) |

| CAS (R-Isomer) | 1001353-92-9 | N/A |

| Basicity | Tertiary (Ring) + Primary (Exo) | Secondary (Ring) + Secondary (Exo) |

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation. In 1-methylpiperidin-3-amine, the bulky substituents (N-methyl and 3-amino) prefer equatorial positions to minimize 1,3-diaxial interactions. However, the lone pair on the ring nitrogen can invert, leading to an equilibrium between conformers.

Figure 1: Conformational equilibrium driven by steric hindrance and lone-pair repulsion.

Physicochemical Profile

The dual-amine nature of 1-methylpiperidin-3-amine dictates its behavior in biological media. It is highly polar, hygroscopic, and exists as a dication at physiological pH (low pH) but transitions to a monocation at neutral pH.

Key Parameters Table[1][2][3][4][5][6][7]

| Property | Value / Range | Context |

| Molecular Weight | 114.19 g/mol | Fragment-like, ideal for FBDD. |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs |

| Boiling Point | ~140–160 °C (Est.) | Higher than N-methylpiperidine (106°C) due to H-bonding. |

| Density | ~0.92 g/mL (Est.) | Standard for liquid piperidines. |

| LogP (Octanol/Water) | -0.1 (Exp/Calc) | Hydrophilic; excellent for improving solubility. |

| pKa1 (Ring N) | ~9.0 (Calc) | Tertiary amine; protonated at pH 7.4. |

| pKa2 (Exocyclic N) | ~10.0 (Calc) | Primary amine; highly basic. |

| Solubility | Miscible in Water, MeOH, DCM | High polarity dictates solvent choice. |

Note on pKa: The proximity of the two amine groups (1,3-relationship) induces an electrostatic effect. Once the first nitrogen is protonated (likely the more accessible primary amine), the basicity of the second nitrogen decreases due to charge repulsion.

Experimental Methodologies

Protocol A: Synthesis via Reductive Amination

This protocol describes the synthesis of (R)-1-Methylpiperidin-3-amine from (R)-3-Boc-aminopiperidine. This route avoids over-methylation and ensures enantiomeric purity is retained.

Reagents:

-

Starting Material: (R)-tert-butyl piperidin-3-ylcarbamate (CAS: 309956-78-3)

-

Methylating Agent: Formaldehyde (37% aq.)

-

Reducing Agent: Sodium Cyanoborohydride (

) -

Solvent: Methanol (MeOH)

-

Deprotection: 4M HCl in Dioxane

Workflow:

-

Activation: Dissolve (R)-3-Boc-aminopiperidine (1.0 eq) in MeOH at 0°C. Add Formaldehyde (3.0 eq) and stir for 30 min to form the iminium species.

-

Reduction: Add

(2.0 eq) portion-wise. Caution: Exothermic. -

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate to yield the N-methylated Boc-intermediate. -

Deprotection: Dissolve intermediate in MeOH. Add 4M HCl/Dioxane (5.0 eq). Stir at RT for 4 hours.

-

Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the product as a dihydrochloride salt.

Figure 2: Step-wise synthetic pathway ensuring regioselective methylation.

Protocol B: Determination of LogD (Lipophilicity)

Since the molecule is ionizable, LogD (distribution coefficient) at pH 7.4 is more relevant than LogP.

-

Preparation: Prepare a saturated solution of the amine in octanol-saturated PBS buffer (pH 7.4).

-

Equilibration: Shake with an equal volume of PBS-saturated octanol for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Analysis: Quantify the concentration in both phases using HPLC-UV (derivatisated with benzoyl chloride if UV inactive) or LC-MS/MS.

-

Calculation:

.

Applications in Drug Discovery

Solubility Enhancement

The 1-methylpiperidin-3-amine moiety is a "solubilizing tail." When attached to a hydrophobic kinase inhibitor scaffold, the protonated amines at physiological pH drastically increase aqueous solubility, improving oral bioavailability.

Tofacitinib Impurity Analysis

This scaffold is structurally related to impurities found in the synthesis of Tofacitinib (JAK inhibitor). Understanding the retention time and fragmentation pattern of 1-methylpiperidin-3-amine is crucial for quality control in JAK inhibitor manufacturing.

Bioisosterism

It serves as a bioisostere for:

-

Cyclohexane-1,3-diamine: Adds polarity.

-

Piperazine: Alters the vector of the exocyclic substituent.

References

Sources

N-Methylpiperidin-3-amine spectroscopic data (NMR, IR, MS)

Spectroscopic Profile: -Methylpiperidin-3-amine[1][2]

Compound Identification & Physicochemical Context

Before interpreting spectra, it is critical to distinguish this specific isomer from its regioisomer, 1-methylpiperidin-3-amine.[1] The data below corresponds to the exocyclic amine derivative.

| Property | Data |

| IUPAC Name | |

| Synonyms | 3-(Methylamino)piperidine; 3-( |

| CAS Number | 23968-04-9 (Racemic free base)127294-77-3 (Dihydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 114.19 g/mol |

| Structure | A piperidine ring with a secondary methylamino group at the C3 position.[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes the exocyclic methyl group from the ring protons.[1] The presence of two nitrogen atoms creates distinct shielding environments.

H NMR Data (400 MHz,

)

Note: Chemical shifts (

| Position | Multiplicity | Integral | Assignment Logic | |

| N-Me | 2.42 | Singlet (s) | 3H | Characteristic |

| H-3 | 2.55 - 2.65 | Multiplet (m) | 1H | Methine proton at the chiral center; deshielded by exocyclic N. |

| H-2 (eq) | 3.15 | Broad doublet (bd) | 1H | Equatorial proton |

| H-2 (ax) | 2.35 | Triplet of doublets (td) | 1H | Axial proton |

| H-6 (eq) | 3.05 | Broad doublet (bd) | 1H | Equatorial proton |

| H-6 (ax) | 2.50 | Triplet of doublets (td) | 1H | Overlaps with H-3 region.[1] |

| H-4, H-5 | 1.20 - 1.75 | Multiplet (m) | 4H | Ring methylene protons ( |

| NH | 1.5 - 2.0 | Broad singlet (bs) | 2H | Exchangeable amine protons (ring and exocyclic).[1] |

C NMR Data (100 MHz,

)

| Position | Assignment Notes | |

| C-3 | 55.2 | Chiral center; diagnostic shift for substitution. |

| C-2 | 51.8 | |

| C-6 | 46.5 | |

| N-Me | 33.8 | Diagnostic methyl carbon; distinct from ring carbons. |

| C-4 | 30.1 | |

| C-5 | 24.5 |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by

MS Data (EI, 70 eV)

| m/z | Intensity | Fragment Ion | Interpretation |

| 114 | Weak | Molecular ion (often low intensity for aliphatic amines).[1] | |

| 84 | Medium | Loss of the exocyclic amine side chain (cleavage at C3).[1] | |

| 70 | Strong | Tetrahydropyridinyl cation (ring fragmentation).[1] | |

| 57 | Medium | Ring cleavage product.[1] | |

| 44 | Base Peak (100%) |

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway showing the formation of the diagnostic base peak at m/z 44 via alpha-cleavage.[1]

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of secondary amines.[1] Note that as a free base, the N-H bands are distinct, while the hydrochloride salt will show broad ammonium bands.[1]

| Frequency ( | Vibration Mode | Description |

| 3250 - 3350 | Weak, broad band characteristic of secondary amines. | |

| 2800 - 2950 | Strong absorptions from | |

| 2780 | "Bohlmann band" region; specific C-H stretch adjacent to N lone pair (if anti-periplanar).[1] | |

| 1450 - 1470 | Scissoring bending vibrations of methylene groups.[1] | |

| 1100 - 1150 | C-N stretching vibrations (fingerprint region).[1] | |

| 730 - 750 | N-H wagging (broad).[1] |

Experimental Protocol: Sample Preparation

To ensure accurate spectroscopic data, the compound must be free of its hydrochloride counterion for standard NMR/IR, or the salt must be analyzed in

Procedure for Free Base Liberation (for

-

Dissolution: Dissolve 50 mg of

-methylpiperidin-3-amine dihydrochloride in 2 mL of water. -

Basification: Add 1M NaOH dropwise until pH > 12.

-

Extraction: Extract with

( -

Drying: Dry combined organics over anhydrous

or -

Evaporation: Carefully concentrate under reduced pressure (Note: The free base is volatile; do not apply high vacuum for extended periods).

-

Analysis: Immediately dissolve the residue in

for NMR acquisition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12149594, N-Methylpiperidin-3-amine.[1] Retrieved from [Link][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1]

Modular Synthesis of Novel N-Methylpiperidin-3-amine Derivatives

Executive Summary

The N-methylpiperidin-3-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably serving as the chiral anchor for the Janus kinase (JAK) inhibitor Tofacitinib (Xeljanz). Beyond kinase inhibition, this motif offers a unique vector for exploring GPCR ligands and CNS-active agents due to its high

This guide moves beyond generic textbook methodologies to provide a field-validated, scalable, and modular approach to synthesizing novel derivatives of this core. We focus on overcoming common synthetic pitfalls—specifically regioselectivity during methylation and enantiomeric resolution—to enable the rapid generation of high-quality structure-activity relationship (SAR) libraries.

Structural Significance & Pharmacophore Analysis[1]

The 3-aminopiperidine core provides a semi-rigid template that positions the exocyclic nitrogen in a specific spatial orientation relative to the ring nitrogen.

-

Stereochemical Vector: The C3 chiral center dictates the vector of the exocyclic substituent. In Tofacitinib, the (3R,4R) configuration is critical for binding within the ATP-binding pocket of JAK3.

-

Solubility & Metabolism: Unlike flat aromatic scaffolds, the piperidine ring introduces three-dimensionality (

), improving aqueous solubility and often reducing metabolic clearance rates associated with planar aromatic stacking. -

Derivatization Potential: The scaffold possesses two distinct nitrogen nucleophiles:

-

N1 (Ring Nitrogen): Typically used for anchoring to the core pharmacophore or modulating pharmacokinetic properties.

-

N-Exo (Exocyclic Nitrogen): The primary site for "warhead" attachment or diversity scanning.

-

Retrosynthetic Strategies

To access novel derivatives efficiently, we employ a Late-Stage Diversification strategy.[1] The synthesis is disconnected into the construction of a protected chiral core followed by parallel functionalization.

Diagram 1: Retrosynthetic Disconnection & Logic

Caption: Strategic disconnection of the target scaffold. Pathway A (Reductive Amination) is preferred for library scale; Pathway B (Hydrogenation) is reserved for industrial scale-up.

Core Synthesis: The "Workhorse" Protocol

Objective: Synthesis of tert-butyl 3-(methylamino)piperidine-1-carboxylate.

While hydrogenation of pyridines is used commercially (Pfizer process), the Reductive Amination of N-Boc-3-piperidone is the superior route for research laboratories due to milder conditions and the avoidance of high-pressure hydrogenation equipment.

Protocol A: Reductive Amination (Self-Validating System)

Rationale: We use Sodium Triacetoxyborohydride (

Reagents:

-

N-Boc-3-piperidone (1.0 equiv)

-

Methylamine (2.0 M in THF, 1.5 equiv) — Avoid aqueous methylamine to prevent hydrolysis.

- (1.5 equiv)

-

Acetic Acid (1.0 equiv) — Catalyst for imine formation.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

-

Imine Formation (The "Pre-stir"):

-

Charge a flame-dried flask with N-Boc-3-piperidone dissolved in anhydrous DCE (0.2 M concentration).

-

Add Methylamine (THF solution) and Acetic Acid.

-

Critical Step: Stir at room temperature for 30-60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine/iminium species, minimizing direct reduction of the ketone to the alcohol (a common impurity).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

portion-wise over 10 minutes. -

Allow to warm to room temperature and stir for 12-16 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (

). -

Wash combined organics with brine, dry over

.

-

-

Validation Point (TLC/NMR):

-

TLC: Stain with Ninhydrin. The product (secondary amine) will stain distinctively different from the starting ketone (UV active, no stain) or alcohol byproduct.

-

1H NMR: Look for the N-Me singlet around

2.4 ppm. Absence of the C3-methine proton of the alcohol byproduct (

-

Stereochemical Control: The Resolution Strategy

The reductive amination produces a racemate.[2] For biological assays, enantiopurity is non-negotiable.

Preferred Method: Classical Resolution with Di-p-toluoyl-L-tartaric acid (L-DTTA). This method is robust and widely cited in Tofacitinib process literature [1].

-

Dissolve the racemic amine (free base) in MeOH/Water or Ethanol.

-

Add L-DTTA (1.0 equiv).

-

Heat to reflux to dissolve all solids, then cool slowly to room temperature.

-

The "Crash": The diastereomeric salt of the desired (3R)-enantiomer typically crystallizes out.

-

Recrystallization: Perform one additional recrystallization to achieve >99% ee.

-

Free Basing: Treat the salt with 1N NaOH and extract into DCM to recover the chiral amine.

Library Diversification & Novel Derivatives

Once the (3R)-N-methyl core is in hand, the goal is to generate "novel" IP. This is achieved by derivatizing the exocyclic nitrogen while the ring nitrogen remains Boc-protected, or vice-versa.

Diagram 2: Parallel Synthesis Workflow

Caption: Modular diversification of the scaffold into three distinct chemical classes: Ureas, Sulfonamides, and Heteroaryl systems.

Key Derivatization Protocols

| Derivative Class | Reagents | Critical Parameter |

| Ureas | Isocyanates ( | Stoichiometry: Use 0.95 equiv of isocyanate to prevent bis-addition if the N-Me is sterically accessible. |

| Sulfonamides | Sulfonyl Chlorides ( | Temperature: Run at 0°C. Sulfonylation is rapid; elevated temps cause degradation. |

| Heteroaryls | 4-Cl-Pyrimidines, |

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Requirement: ee > 98% is required for accurate biological data interpretation.

-

-

Rotameric Issues in NMR:

-

Note:N-Boc and N-Methyl derivatives often show rotamers in NMR at room temperature, leading to broad or doubled peaks.

-

Solution: Run NMR at elevated temperature (50°C) in DMSO-

to coalesce peaks for clean integration.

-

References

-

Pfizer Inc. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases and Organ Transplant Rejection. Journal of Medicinal Chemistry.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

Ruggeri, S. G., et al. (2007).[3][4] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization (WO/2007/012953).[3]

-

Chemical Communications (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry.

Sources

N-Methylpiperidin-3-amine: A Strategic Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, privileged scaffolds serve as the bedrock upon which novel therapeutics are built. The piperidine ring, a six-membered nitrogenous heterocycle, is one such scaffold, renowned for its prevalence in a multitude of clinically approved drugs.[1][2] Its conformational rigidity allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. This guide focuses on a particularly valuable derivative: N-Methylpiperidin-3-amine. The strategic placement of a methyl group on the nitrogen and an amine at the C3 position, a stereocenter, creates a chiral building block with exceptional utility. This document provides a comprehensive technical overview of its synthesis, reactivity, and application, designed to empower chemists in the rational design of next-generation pharmaceuticals.

The Molecular Blueprint: Properties and Advantages

N-Methylpiperidin-3-amine offers a unique constellation of features that make it a highly sought-after component in drug design.

-

Structural Pre-organization: The piperidine ring exists predominantly in a chair conformation, which reduces the entropic penalty of binding to a target protein by locking substituents into well-defined axial and equatorial positions.

-

Modulation of Physicochemical Properties: The N-methyl group enhances basicity compared to a secondary amine, influencing the compound's pKa. This is a critical parameter for tuning solubility, cell permeability, and pharmacokinetic profiles.

-

Chirality and Biological Recognition: The stereocenter at the C3 position is paramount. Enantiomers of a drug can exhibit vastly different potency, selectivity, and safety profiles. Access to enantiomerically pure (R)- and (S)-N-Methylpiperidin-3-amine is therefore essential for modern drug development.[2]

-

Synthetic Versatility: The primary amine at C3 is a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through well-established chemical transformations.

Table 1: Physical and Chemical Properties of (R)-1-Methylpiperidin-3-amine

| Property | Value | Source |

| CAS Number | 1001353-92-9 | [3] |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| IUPAC Name | (3R)-1-methylpiperidin-3-amine | [3] |

Strategic Synthesis: Accessing the Chiral Core

The efficient and stereocontrolled synthesis of N-Methylpiperidin-3-amine is a key challenge. The choice of synthetic route is governed by the need for either racemic material for initial screening or, more commonly, enantiopure forms for efficacy and safety studies.

Foundational Racemic Synthesis

The most direct route to racemic N-Methylpiperidin-3-amine is the reductive amination of N-methyl-3-piperidone. This method is robust, scalable, and provides the foundational material for either biological testing or subsequent chiral resolution.

Protocol 1: Racemic Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve N-methyl-3-piperidone (1.0 eq.) in a suitable solvent such as methanol.

-

Amine Source: Add an excess of an ammonia source, typically ammonium acetate (approx. 10 eq.), to the solution.

-

Reduction: Cool the mixture to 0°C and add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. The in situ formation of the imine/enamine is followed by its reduction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Quench the reaction carefully with water. Basify the solution to a pH > 12 using aqueous NaOH to liberate the free amine. Extract the product into an organic solvent (e.g., dichloromethane). The combined organic layers are then dried, filtered, and concentrated. Purification is typically achieved by distillation or column chromatography.

Asymmetric Pathways to Enantiopurity

Controlling the stereochemistry at the C3 position is critical. Several advanced strategies are employed to generate the single enantiomers.

-

Classical Chiral Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as a derivative of tartaric acid or D-mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomerically enriched amine.

-

Enzymatic Transamination: A greener and more elegant approach involves the use of enzymes. Transaminases can catalyze the asymmetric amination of a ketone precursor, directly yielding the chiral amine with high enantiomeric excess. This biocatalytic method often proceeds under mild conditions and with high selectivity.

-

Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral enamine or imine precursor using a transition metal catalyst (e.g., Rhodium, Ruthenium) complexed with a chiral ligand (e.g., BINAP). The chiral environment created by the ligand directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Caption: Synthetic routes to N-Methylpiperidin-3-amine.

Synthetic Utility: A Versatile Chemical Handle

The primary amine of N-Methylpiperidin-3-amine is its key reactive center, enabling its incorporation into larger, more complex molecules through a variety of reliable chemical reactions.

-

Amide Bond Formation: The amine readily couples with carboxylic acids, acid chlorides, or activated esters to form amides. This is one of the most common linkages in pharmaceutical chemistry.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, a functional group known for its ability to act as a hydrogen bond donor and occupy specific pockets in enzyme active sites.

-

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This is a powerful method for building molecular complexity.

-

Urea and Thiourea Formation: Reactions with isocyanates or isothiocyanates provide access to ureas and thioureas, respectively. These moieties are often used to modulate solubility and create specific hydrogen bonding interactions.

Caption: Key reactions of N-Methylpiperidin-3-amine.

Application in Drug Discovery: A Case Study of Tofacitinib

The strategic value of a chiral building block is best illustrated by its successful incorporation into an approved therapeutic. A prime example is Tofacitinib (Xeljanz®) , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.[4][5]

The core of Tofacitinib features a (3R,4R)-3-amino-4-methylpiperidine fragment. While not identical to the title compound, the synthesis of Tofacitinib relies on a closely related intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[4][6] The synthesis highlights the industrial-scale importance of controlling the stereochemistry of substituted 3-aminopiperidines.[7][8] The piperidine ring in Tofacitinib positions the crucial N-methyl-pyrrolo[2,3-d]pyrimidine group for optimal binding within the ATP-binding site of the JAK enzyme. The specific (3R,4R) stereochemistry is critical for this high-affinity interaction.[9] The development of Tofacitinib underscores the power of using pre-synthesized, stereochemically defined building blocks like N-Methylpiperidin-3-amine and its derivatives to accelerate the discovery of potent and selective drugs.[5][9]

Conclusion: An Indispensable Tool for the Medicinal Chemist

N-Methylpiperidin-3-amine is more than just a chemical reagent; it is a strategic tool that provides a direct route to incorporating a privileged, chiral scaffold into drug candidates. Its combination of a pre-organized ring system, a versatile primary amine handle, and a critical stereocenter makes it an invaluable asset in the quest for novel therapeutics. A thorough understanding of its synthesis, both racemic and asymmetric, and its chemical reactivity empowers drug discovery professionals to efficiently navigate complex SAR landscapes and design molecules with enhanced potency, selectivity, and drug-like properties. As the demand for more sophisticated and targeted therapies grows, the importance of chiral building blocks like N-Methylpiperidin-3-amine will only continue to increase.

References

-

Vaddamanu, G., Goswami, A., Sekhar Reddy, N. R., Vinod Kumar Reddy, K. R., & Mulakayala, N. (2023). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 8(9), 9583–9591. Available from: [Link]

-

Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available from: [Link]

- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

Fiveable. (n.d.). N-methylpiperidine Definition. Organic Chemistry Key Term. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. National Institutes of Health. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. PubMed Central. Available from: [Link]

-

Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

-

Wikipedia. (n.d.). SHP099. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. Available from: [Link]

- Google Patents. (n.d.). Baricitinib intermediate and preparation method thereof, and method for....

- Google Patents. (n.d.). Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

ResearchGate. (n.d.). (PDF) An Efficient Synthesis of Baricitinib. Available from: [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-methylpiperidin-3-amine. PubChem. Available from: [Link]

-

MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

Pharmaffiliates. (n.d.). 4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. (R)-1-methylpiperidin-3-amine | C6H14N2 | CID 7446917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Tofacitinib [cjph.com.cn]

- 5. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 6. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

Computational Profiling of N-Methylpiperidin-3-amine: A Technical Guide

Executive Summary

N-Methylpiperidin-3-amine (CAS: 23968-04-9) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and various antihistamines. Despite its structural simplicity, the molecule exhibits complex conformational dynamics and dual-nitrogen reactivity that necessitate rigorous computational profiling prior to synthetic application.

This technical guide outlines a standardized theoretical framework for characterizing N-Methylpiperidin-3-amine. It integrates Density Functional Theory (DFT) for electronic structure analysis with molecular docking protocols to predict ligand-receptor affinity. The guide is designed for computational chemists and drug discovery scientists seeking to optimize this fragment for lead generation.

Chemical Profile & Significance[1][2][3][4]

The molecule features a saturated piperidine ring with two distinct nitrogen centers:

-

N1 (Ring Nitrogen): A tertiary amine substituted with a methyl group.

-

N3 (Exocyclic Nitrogen): A primary amine at the C3 position.

This duality creates unique reactivity profiles. The N1 center dictates basicity and solubility, while the N3 center often serves as the nucleophilic attachment point for amide coupling in drug synthesis.

key Pharmaceutical Relevance[2][3][4][5][6][7][8]

-

JAK Inhibitors: Precursor to the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib (Xeljanz).[1]

-

Sigma Receptors: Piperidine derivatives show high affinity for σ1 receptors, relevant in neuropharmacology.

-

Synthetic Utility: Used as a chiral building block (when resolved) for introducing basicity into lipophilic drug candidates.

Computational Methodology (DFT Protocol)[9]

To ensure high-fidelity results, the following computational parameters are recommended. This protocol balances computational cost with accuracy, specifically tailored for hyperconjugated amine systems.

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4] This hybrid functional is the industry standard for organic heterocycles, providing accurate bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[4]

-

++ (Diffuse functions): Critical for describing the lone pair electrons on both nitrogen atoms.

-

d,p (Polarization functions): Essential for accurate description of the ring puckering and N-H bond vectors.

-

Comparison of Computational Methods

| Parameter | Recommended Method | Rationale |

| Geometry Opt | B3LYP/6-311++G(d,p) | Handles lone-pair repulsion in diamines effectively. |

| Solvation | IEFPCM (Water/Ethanol) | Simulates physiological or synthetic environments. |

| Vibrational Freq | Harmonic Approx. | Validates the stationary point (zero imaginary frequencies). |

| Scaling Factor | 0.961 (for B3LYP) | Corrects for anharmonicity in IR spectra prediction. |

Structural & Conformational Analysis

The piperidine ring is not planar.[6][7][8] A rigorous study must assess the potential energy surface (PES) to identify the global minimum.

Conformational Isomerism

-

Ring Conformation: The Chair conformation is thermodynamically preferred over the Twist-Boat.

-

Substituent Orientation:

-

N-Methyl group: Prefers the Equatorial position to avoid 1,3-diaxial interactions with C3/C5 protons.

-

3-Amino group: Also prefers Equatorial orientation.

-

Note: Intramolecular Hydrogen Bonding (IHB) between N3-H and the N1 lone pair can stabilize a specific gauche conformation, potentially overriding steric repulsion.

-

Computational Workflow Visualization

The following diagram illustrates the logical flow for determining the stable geometry and subsequent properties.

Figure 1: Standardized computational workflow for characterizing heterocyclic amines.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how N-Methylpiperidin-3-amine interacts with electrophiles (in synthesis) or receptor pockets (in biology).

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N1 (tertiary) nitrogen lone pair. This makes N1 the site of initial protonation or alkylation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Typically distributed over the C-C sigma antibonding orbitals.

-

Band Gap (

): A large band gap (typically > 5 eV for aliphatic amines) indicates high chemical stability (hardness).

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution.

-

Red Regions (Negative Potential): Concentrated over N1 and N3 atoms. These are the docking anchors for hydrogen bond donors in the receptor (e.g., Aspartate residues).

-

Blue Regions (Positive Potential): Concentrated on the Amino hydrogens (NH2) and the N-Methyl protons.

Global Reactivity Descriptors

Calculated using Koopmans' theorem energies (

| Descriptor | Formula | Significance |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity ( | Propensity to accept electrons. | |

| Chemical Potential ( | Direction of electron flow. |

Where

Molecular Docking Protocol

To validate the biological relevance of the N-Methylpiperidin-3-amine scaffold, molecular docking is performed against the Janus Kinase 3 (JAK3) receptor.

Target Preparation

-

Receptor: JAK3 Kinase Domain (PDB ID: 3LXK or similar).

-

Preprocessing: Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

-

Grid Box: Centered on the ATP-binding pocket (approx. coordinates: X=12.5, Y=22.1, Z=8.4).

Ligand Preparation

The optimized DFT geometry (B3LYP) is used as the input ligand.

-

Torsion Tree: The ring is kept rigid (chair), but the C3-N3 bond is set as rotatable to allow the primary amine to find optimal H-bonds.

Interaction Logic

The docking success of this scaffold relies on specific residue interactions:

-

Glu172 / Asp126: Salt bridge formation with the protonated N1 (tertiary amine).

-

Hinge Region: Hydrogen bonding via the N3 (primary amine).

Figure 2: Predicted interaction map of the scaffold within the JAK3 ATP-binding site.

References

-

Tofacitinib Synthesis & Intermediates

-

DFT Methodology for Piperidines

- Conformational Analysis of 3-Aminopiperidines: Shetgiri, N. P., & Kokitkar, S. V. "Synthesis and pharmacological profile of some piperidine derivatives." Indian Journal of Chemistry, 2005.

-

Molecular Docking Standards

-

Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461, 2010. Link

-

-

JAK3 Crystal Structure Source

-

Boggon, T. J., et al. "Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog." Blood, 106(3), 996-1002, 2005. (PDB ID: 1YVJ/3LXK). Link

-

Sources

- 1. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

N-Methylpiperidin-3-amine CAS number and chemical identifiers

CAS Number: 23964-33-2 (Racemic) | Molecular Formula: C₆H₁₄N₂

Executive Summary

1-Methylpiperidin-3-amine (also known as 3-Amino-1-methylpiperidine) is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., Janus kinase ligands) and G-protein coupled receptor (GPCR) modulators.[1] Its structure features a saturated piperidine ring with a tertiary amine at the 1-position and a primary amine at the 3-position, providing two distinct nucleophilic sites with differentiated reactivity profiles.[2]

This guide provides a comprehensive technical analysis of 1-Methylpiperidin-3-amine, addressing its chemical identification, synthesis pathways, handling protocols, and applications in drug discovery.

Chemical Identification & Properties

Nomenclature and Structural Disambiguation

Critical Note: The name "N-Methylpiperidin-3-amine" is chemically ambiguous and can refer to two distinct isomers. It is imperative to verify the specific structure required for your application using CAS numbers.[2]

| Feature | Target Molecule (This Guide) | Common Isomer |

| Systematic Name | 1-Methylpiperidin-3-amine | N-Methyl-3-piperidinamine |

| Structure Description | Methyl group on the ring nitrogen (N1). | Methyl group on the exocyclic amine (N3).[2] |

| CAS Number (Racemic) | 23964-33-2 | 1739-58-8 |

| CAS Number (R-isomer) | 1001353-92-9 | 127294-76-2 |

| Primary Reactivity | Primary amine (N3) is available for amide coupling/reductive amination. | Secondary amine (N3) is available; Ring N is secondary.[2] |

Physicochemical Data

The following data applies to the racemic 1-Methylpiperidin-3-amine (CAS 23964-33-2).

| Property | Value | Notes |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air.[2] |

| Boiling Point | ~140–150 °C (Predicted) | Typically distilled under vacuum (e.g., 60-65 °C @ 15 mmHg).[2] |

| Density | 0.90 ± 0.05 g/mL | |

| pKa (Calculated) | pKa₁ ≈ 10.1 (Primary amine)pKa₂ ≈ 8.9 (Tertiary ring amine) | The primary amine is the more basic site. |

| Solubility | Miscible in water, MeOH, DCM, THF | Highly polar. |

| SMILES | CN1CCCC(N)C1 | |

| InChI Key | QZSACHHNFDNCNB-UHFFFAOYSA-N |

Synthesis & Manufacturing Routes

The synthesis of 1-Methylpiperidin-3-amine must prioritize the differentiation of the two nitrogen atoms.[2] Two primary industrial routes are employed:

Route A: Reductive Amination of N-Methyl-3-piperidone

This is the most direct route, utilizing commercially available 1-methyl-3-piperidone.[2]

-

Imine Formation: 1-Methyl-3-piperidone is treated with ammonium acetate (NH₄OAc) or benzylamine in methanol.[2]

-

Reduction: The intermediate imine is reduced in situ using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[2]

-

Deprotection (if Benzyl used): Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group to yield the primary amine.[2]

Route B: Methylation of 3-(Boc-amino)piperidine (Chiral Route)

This route is preferred for synthesizing enantiopure forms (e.g., (R)-1-Methylpiperidin-3-amine) starting from chiral 3-aminopiperidine derivatives.

-

Starting Material: tert-butyl (piperidin-3-yl)carbamate (Boc-protected 3-aminopiperidine).[2][3]

-

Eschweiler-Clarke Methylation: Reaction with Formaldehyde (HCHO) and Formic acid (HCOOH), or Reductive Alkylation with HCHO/NaBH(OAc)₃.[2] This selectively methylates the free ring nitrogen.[2]

-

Boc Deprotection: Acidic hydrolysis (4M HCl in Dioxane or TFA/DCM) removes the Boc group.[2]

-

Free Basing: Neutralization with NaOH/K₂CO₃ and extraction.[2]

Figure 1: Primary synthetic pathways for 1-Methylpiperidin-3-amine. Route A is efficient for racemic synthesis; Route B preserves stereochemistry.

Applications in Drug Discovery[2][4]

1-Methylpiperidin-3-amine acts as a versatile scaffold due to its defined stereochemistry and the conformational rigidity of the piperidine ring.[2]

Kinase Inhibition (JAK/TYK)

The 3-aminopiperidine motif is a pharmacophore found in several Janus Kinase (JAK) inhibitors (e.g., Tofacitinib uses a related 4-methyl-3-aminopiperidine scaffold).[2] The 1-methyl variant serves as a probe to modulate solubility and metabolic stability (microsomal clearance) by capping the secondary amine of the piperidine ring.[2]

Muscarinic Receptor Antagonists

Research indicates that N-methylated piperidine derivatives are key intermediates in developing M1 muscarinic receptor antagonists.[2] The tertiary amine (ring N) provides a cationic center for electrostatic interaction with Asp105 in the receptor binding pocket, while the exocyclic amine allows for amide coupling to lipophilic "tail" groups.[2]

Library Synthesis

The molecule is a "privileged structure" in diversity-oriented synthesis.[2] The primary amine allows for rapid derivatization via:

-

Amide Coupling: Reaction with carboxylic acids.[2]

-

Urea Formation: Reaction with isocyanates.[2]

-

Sulfonylation: Reaction with sulfonyl chlorides.[2]

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Handling & Safety Protocols

Signal Word: DANGER

Hazard Statements (GHS)[1][5]

Storage & Stability

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[2] The primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption).[2]

-

Temperature: Refrigerate (2–8 °C) for long-term storage.

-

Incompatibility: Violent reaction with strong oxidizing agents, acid chlorides, and anhydrides.[2]

Analytical Profiling (QC Criteria)

For validation of the synthesized or purchased material:

-

¹H NMR (CDCl₃): Look for the N-methyl singlet at ~2.25 ppm.[2] The C3-H proton usually appears as a multiplet around 2.8–3.0 ppm.[2]

-

Mass Spectrometry: ESI+ [M+H]⁺ = 115.2.[2]

-

Chiral HPLC: Essential for enantiopure batches (e.g., using Chiralpak AD-H or OD-H columns) to ensure ee > 98%.[2]

References

-

Physical Properties & Safety: PubChem. Compound Summary for CID 7446917: (R)-1-methylpiperidin-3-amine.[2] National Library of Medicine.[2] Available at: [Link]

-

Medicinal Chemistry Applications: Millard, M., et al. (2021).[2][5] Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals, 14(10), 1045.[2] Available at: [Link]

-

CAS Registry Data: Common Chemistry. CAS RN 23964-33-2.[2] American Chemical Society.[2] (Verified via SciFinder/CAS databases).[2]

Sources

Methodological & Application

Application Note: Reductive Amination Using N-Methylpiperidin-3-amine

Introduction & Scope

The reductive amination of 1-methylpiperidin-3-amine (also known as N-methyl-3-aminopiperidine) is a foundational transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. This diamine scaffold offers a unique combination of a reactive primary amine for derivatization and a basic tertiary amine that modulates solubility and pharmacokinetic profiles.[1]

This guide provides a high-fidelity protocol for coupling this specific amine with various carbonyl substrates. Unlike generic procedures, this note addresses the specific challenges posed by the high polarity and basicity of the piperidine core, ensuring high recovery and purity.

Core Chemical Profile[1][2][3][4][5]

-

Substrate: 1-Methylpiperidin-3-amine (CAS: 23968-04-9 / HCl salt: 1001353-92-9)

-

Reactivity: The C3-primary amine is the nucleophile.[1] The N1-tertiary amine is non-nucleophilic under these conditions but acts as a proton trap.[1]

-

Key Challenge: The starting material is highly water-soluble.[1] If the reaction is not worked up at the correct pH, the product will remain in the aqueous phase.

Mechanism of Action

The reaction proceeds via the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB). This method is preferred over Sodium Cyanoborohydride (

Reaction Pathway[5][6][7][8]

-

Hemiaminal Formation: The C3-amine attacks the carbonyl carbon.[1]

-

Dehydration: Loss of water yields the iminium ion (catalyzed by acid).[1]

-

Reduction: STAB selectively reduces the iminium species to the secondary amine.[1][2]

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note that the iminium ion is the obligate substrate for reduction.

Experimental Protocol

Method A: Standard STAB Protocol (Recommended)

Applicability: Aliphatic/Aromatic Aldehydes and Cyclic Ketones.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Aldehyde/Ketone | 1.0 | Electrophile |

| 1-Methylpiperidin-3-amine | 1.1 - 1.2 | Nucleophile (Slight excess ensures complete consumption of aldehyde) |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes imine formation) |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 | Reducing Agent |

| DCE (1,2-Dichloroethane) | 0.1 - 0.2 M | Solvent (Standard); DCM or THF are alternatives |

Step-by-Step Procedure

-

Salt Neutralization (CRITICAL):

-

If using 1-methylpiperidin-3-amine dihydrochloride (2HCl) , suspend the salt in the solvent (DCE) and add 2.0 - 2.2 equivalents of DIPEA or Triethylamine . Stir for 15 minutes at room temperature (RT) to liberate the free amine.[1]

-

Why? The protonated amine (

) is not nucleophilic and will not react with the aldehyde.

-

-

Imine Formation:

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to prevent over-alkylation).

-

Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 2–16 hours.

-

-

Monitoring (Self-Validation):

-

LCMS: Look for the mass of Product

.[1] -

TLC: The product will be more polar than the aldehyde but less polar than the starting amine.[1]

-

Stain: Use Ninhydrin (Starting amine = Red/Purple; Product secondary amine = Faint/Different color) or Dragendorff (Stains the tertiary piperidine nitrogen Orange).[1]

-

-

Workup (The "Polar Amine" Challenge):

-

Quench with saturated aqueous

(pH ~8).[1] -

pH Adjustment: Add 1M NaOH dropwise until the aqueous layer pH is >10 .[1]

-

Why? You must deprotonate the piperidine ring nitrogen (pKa ~10) to force the molecule into the organic layer.[1]

-

Extraction: Extract 3x with DCM (Dichloromethane).[1]

-

Expert Tip: If the product is highly polar, use DCM:IPA (3:1) or Chloroform:IPA (3:1) for extraction.[1]

-

Dry organic phases over

, filter, and concentrate.[1]

-

Troubleshooting & Optimization

Use the following decision tree to adapt the protocol based on substrate behavior.

Figure 2: Optimization workflow for varying carbonyl reactivities.

Common Failure Modes

| Observation | Root Cause | Solution |

| No Reaction (SM remains) | Amine is protonated (Salt form).[1] | Add DIPEA (2.2 eq) to free-base the starting material.[1] |

| Stalled at Imine (Mass -2) | Reduction is too slow. | STAB may be wet/decomposed.[1] Use fresh reagent or switch to |

| Low Yield (Aqueous Loss) | Product stayed in water during workup. | Saturate aqueous layer with NaCl (salting out) and use |

| Dialkylation (Tertiary Amine) | Aldehyde is too reactive.[1] | Add Aldehyde slowly to the Amine/STAB mixture (Inverse Addition).[1] |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

-

Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.[1] European Journal of Organic Chemistry, 2020(25), 3813-3827.[1] [Link][1]

-

Tripathy, P. B., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 119(18), 10954–11002.[1] [Link][1]

Sources

- 1. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Advanced Application Note: Strategic Integration of N-Methylpiperidin-3-amine in Solid-Phase Synthesis

Executive Summary & Chemical Profile

N-Methylpiperidin-3-amine (CAS: 17316-67-5) is a critical diamine building block employed in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. Unlike simple aliphatic amines, its incorporation into solid-phase libraries introduces a basic tertiary amine handle (the N-methylpiperidine ring) while offering a primary amine (at the C3 position) for amide coupling or reductive amination.

This guide addresses the specific challenges associated with this molecule:

-

Basicity Management: The piperidine nitrogen (

) can act as an internal base or trap acid during cleavage. -

Regioselectivity: Ensuring reaction occurs exclusively at the primary exocyclic amine.

-

Salt Form Isolation: Handling the hygroscopic TFA salts generated during standard Fmoc/tBu cleavage.

Chemical Structure & Reactivity

-

Primary Amine (C3): Nucleophilic attachment point. Reacts readily with activated esters (HATU/DIC) and aldehydes (reductive amination).

-

Tertiary Amine (N1): Non-nucleophilic under standard coupling conditions but highly basic. It remains protonated during acidic cleavage, significantly affecting solubility and purification.

Strategic Workflows (Visualized)

The following decision matrix outlines the optimal integration pathway based on the target library design.

Figure 1: Strategic workflow for integrating N-Methylpiperidin-3-amine. The critical differentiation occurs at the workup phase due to the basic N-methyl moiety.

Detailed Experimental Protocols

Protocol A: Amide Coupling (Resin-Bound Acid + Amine)

This is the standard method for introducing the scaffold as a C-terminal modifier or side-chain element.

Reagents:

-

Resin-bound carboxylic acid (e.g., Fmoc-AA-Wang or Rink Amide).

-

N-Methylpiperidin-3-amine (Free base or HCl salt).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC due to faster kinetics with the steric bulk of the piperidine ring.

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Drain.

-

Activation:

-

In a separate vial, dissolve Fmoc-AA-OH (or the resin-bound acid is already there) — Correction: If coupling the amine TO the resin acid:

-

Ensure the resin-bound acid is deprotected (free COOH).

-

In a vial, dissolve HATU (0.4 mmol, 4 eq) and DIEA (0.8 mmol, 8 eq) in DMF (2 mL).

-

Note on Causality: We use excess DIEA (8 eq instead of standard 4 eq) because the N-methylpiperidin-3-amine (if used as HCl salt) will consume base, and the tertiary ring nitrogen can protonate, reducing the effective basicity of the medium.

-

-

Coupling:

-

Add N-Methylpiperidin-3-amine (0.5 mmol, 5 eq) to the activated resin.

-

Crucial Step: If using the amine as a liquid free base, add it directly. If using the HCl salt, premix with 1 eq of DIEA before adding to the resin to ensure the C3-amine is nucleophilic.

-

Add the HATU solution immediately.

-

-

Incubation: Shake at room temperature for 2–4 hours .

-

Validation: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Since the reacting amine is primary (C3-NH2), the Kaiser test is appropriate. A negative result (yellow beads) indicates successful coupling.

-

-

Washing: Wash with DMF (3x), DCM (3x), and DMF (3x).

Protocol B: Reductive Amination (Resin-Bound Aldehyde)

Used to create a secondary amine linkage, often for diversity-oriented synthesis.

Reagents:

-

Resin-bound aldehyde (e.g., Formyl-polystyrene or oxidized alcohol linker).

-

N-Methylpiperidin-3-amine.[3]

-

Sodium Triacetoxyborohydride (NaBH(OAc)3) or Sodium Cyanoborohydride (NaBH3CN).

-

Acetic Acid (AcOH).

Step-by-Step Procedure:

-

Imine Formation:

-

Suspend resin in TMOF (Trimethyl orthoformate) / DCM (1:1) to promote dehydration.

-

Add N-Methylpiperidin-3-amine (5 eq) and AcOH (10 eq).

-

Shake for 2 hours. TMOF acts as a water scavenger, driving the equilibrium toward the imine [1].

-

-

Reduction:

-

Add NaBH(OAc)3 (5 eq) directly to the mixture.

-

Shake overnight (12–16 hours).

-

-

Validation:

-

The resulting secondary amine can be tested via the Chloranil Test (positive = blue/green beads).

-

Critical Workup: The "TFA Trap"

One of the most common failure modes when using N-methylpiperidin-3-amine is the isolation of the product as a sticky, hygroscopic TFA salt. The basic tertiary amine (N1) will be protonated by TFA.

Data: Salt Form Properties

| Property | TFA Salt (Direct Cleavage) | HCl Salt (Exchanged) | Free Base |

| Physical State | Hygroscopic Oil / Gum | Amorphous Solid | Oil / Low-melting Solid |

| Stability | Low (prone to hydrolysis) | High | Moderate (oxidizes) |

| Biological Assay | Cytotoxic (due to TFA) | Compatible | Compatible |

Protocol C: Cleavage and Salt Exchange

Objective: Remove TFA and convert to a handleable HCl salt or free base.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitation: Precipitate into cold diethyl ether. Centrifuge.

-

Observation: Products containing the N-methylpiperidine moiety often do not precipitate well as TFA salts. If an oil forms, decant the ether and proceed to step 3.

-

-

Salt Exchange (Lyophilization Method):

-

Dissolve the crude oil in 0.1 M HCl (aq) or Acetonitrile/Water + 10 eq HCl.

-

Lyophilize. Repeat this step 2x. This sublimes the volatile TFA and replaces the counterion with Chloride.

-

-

Alternative (Basic Extraction):

-

Dissolve crude in DCM.[1]

-

Wash with Sat. NaHCO3 (pH > 9). The N-methylpiperidine becomes the free base.

-

Dry over MgSO4 and concentrate.

-

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for coupling sterically demanding or basic amines.

Common Issue: Aggregation The N-methyl group adds hydrophobicity, while the protonated amine adds charge. This amphiphilic nature can cause aggregation on polystyrene resins.

-

Solution: Switch to PEG-based resins (e.g., ChemMatrix or Tentagel) which solvate the piperidine ring better than pure polystyrene [2].

References

-

Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation. Tetrahedron Letters, 36(17), 2937-2940. Link

-

García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry, 8(2), 213–220. Link

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[4] Link

-

Verdini, A. S., et al. (1992). Solid phase synthesis of N-methylated peptides. Tetrahedron Letters, 33, 6541. Link

Note: Ensure all chemical handling complies with local safety regulations regarding volatile amines and sensitizers.

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 3. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: N-Methylpiperidin-3-amine as a Bifunctional Catalyst in Organic Synthesis

Executive Summary

N-Methylpiperidin-3-amine (CAS: 23967-00-2), also known as 3-amino-1-methylpiperidine, is a versatile diamine scaffold that bridges the gap between simple base catalysts (like piperidine) and complex chiral organocatalysts (like proline). While widely recognized as a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib), its unique structural attributes—combining a nucleophilic primary amine with a basic tertiary ring nitrogen—enable it to function as a bifunctional organocatalyst .[1]

This guide details the application of N-Methylpiperidin-3-amine in base-catalyzed condensation reactions (Knoevenagel, Henry) and asymmetric organocatalysis (Michael addition), providing optimized protocols that leverage its dual-activation mechanism to enhance yield and selectivity under mild conditions.

Chemical Profile & Catalytic Mechanism[1]

Structural Advantages

Unlike mono-functional bases (e.g., triethylamine) or simple nucleophiles (e.g., pyrrolidine), N-Methylpiperidin-3-amine possesses two distinct reactive centers with defined spatial separation:[1]

-

C3-Primary Amine (Nucleophile): Capable of forming covalent enamine or iminium intermediates with carbonyl substrates.

-

N1-Tertiary Amine (Brønsted Base): Acts as an intramolecular general base or hydrogen-bond acceptor, facilitating proton transfer steps without steric interference at the reaction center.

Physicochemical Properties[1][2]

| Property | Value | Relevance to Catalysis |

| CAS Number | 23967-00-2 | Identity verification. |

| Molecular Weight | 114.19 g/mol | Low molecular weight facilitates removal/workup. |

| pKa (N1 - Ring) | ~10.1 | Sufficient basicity for deprotonation of active methylenes. |

| pKa (N3 - Exocyclic) | ~10.5 | High nucleophilicity for imine formation. |

| Boiling Point | 168°C | High enough for reflux, low enough for distillation.[1] |

| Chirality | Available as (R) or (S) | Enables stereoselective catalysis.[1] |

Mechanism of Action: Bifunctional Activation

In condensation reactions like the Knoevenagel, the catalyst operates via a dual-activation pathway.[1] The primary amine forms an iminium ion with the aldehyde (lowering LUMO), while the tertiary amine assists in the deprotonation of the nucleophile or the final elimination step.

Figure 1: Bifunctional catalytic cycle showing simultaneous activation of the electrophile (via iminium formation) and the nucleophile (via base deprotonation).[2][3]

Application 1: Knoevenagel Condensation[4]

This protocol utilizes N-Methylpiperidin-3-amine as a superior alternative to piperidine/acetic acid systems, particularly for acid-sensitive substrates where mild basic conditions are preferred.

Scope

-

Substrates: Aromatic aldehydes and active methylene compounds (malononitrile, ethyl cyanoacetate).[1]

-

Advantages: Lower catalyst loading (5-10 mol%), room temperature reaction, and avoidance of acetic acid co-catalyst.[1]

Experimental Protocol

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)[1]

-

Malononitrile (10 mmol, 0.66 g)[1]

-

Catalyst: N-Methylpiperidin-3-amine (0.5 mmol, 57 mg, 5 mol%)[1]

-

Solvent: Ethanol (10 mL) or Water (Green Chemistry variant)

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol) in Ethanol (10 mL).

-

Catalyst Addition: Add N-Methylpiperidin-3-amine (0.5 mmol) dropwise. Stir for 5 minutes at room temperature to initiate deprotonation.

-

Substrate Addition: Add Benzaldehyde (10 mmol) in a single portion.

-

Reaction: Stir the mixture vigorously at room temperature (20-25°C).

-

Observation: A precipitate often forms within 15-30 minutes as the condensation product crashes out.

-

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 30-60 minutes.

-

Workup:

-

Method A (Precipitation): If solid forms, filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.[1]

-

Method B (Extraction): If homogeneous, concentrate the solvent under reduced pressure.[1] Dissolve residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-95% Troubleshooting: If reaction is slow with sterically hindered aldehydes, increase temperature to 50°C or catalyst loading to 10 mol%.

Application 2: Asymmetric Michael Addition (Organocatalysis)

Using the chiral form, (R)- or (S)-1-Methylpiperidin-3-amine , this molecule serves as a scaffold for asymmetric synthesis, particularly when derivatized (e.g., thiourea derivatives) or used directly in enamine catalysis.[1]

Concept

The chiral center at C3 induces stereochemical bias during the C-C bond formation step. The N1-methyl group prevents non-specific aggregation and directs the approach of the electrophile.

Protocol: Nitro-Michael Addition

Reagents:

-

Cyclohexanone (Substrate 1)[1]

-

Trans-β-nitrostyrene (Substrate 2)

-

Catalyst: (R)-1-Methylpiperidin-3-amine (20 mol%)

-

Additive: Benzoic acid (20 mol%) - Optional co-catalyst to aid iminium hydrolysis.

-

Solvent: Toluene or DCM.

Workflow:

-

Mix: Combine cyclohexanone (2.0 equiv) and (R)-1-Methylpiperidin-3-amine (20 mol%) in Toluene. Stir for 15 mins.

-

Add Electrophile: Add trans-β-nitrostyrene (1.0 equiv).

-

Incubate: Stir at ambient temperature for 24-48 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Extract: Extract with DCM, dry organic layer, and concentrate.

-

Analysis: Determine Diastereomeric Ratio (dr) via ¹H NMR and Enantiomeric Excess (ee) via Chiral HPLC.

Note: While proline derivatives are standard here, the piperidine scaffold offers different solubility profiles and is often used when proline gives poor conversion.[1]

Synthesis of Tofacitinib Intermediates (Contextual Application)

While this guide focuses on catalysis, N-Methylpiperidin-3-amine is most famous as the "catalytic core" precursor for Tofacitinib. In this context, it acts as a Chiral Ligand/Auxiliary .[1]

Workflow Visualization: The resolution of the chiral amine is a critical process step often requiring specific conditions.

Figure 2: Process flow for isolating the chiral catalytic scaffold used in high-value pharmaceutical synthesis.

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid (Category 3).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Hygroscopic—keep tightly sealed.

-

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]

References

-

Tofacitinib Synthesis: Processes for preparing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[4] WO2020204647A1.

-

Knoevenagel Catalysis: Amines functionalized C60 as solid base catalysts for Knoevenagel condensation. RSC Advances, 2014.[1]

-

Peptide Synthesis Utility: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis.[2] Molecules, 2016.[1][2][5] [1]

-

Organocatalysis Review: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci., 2020.

Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling.

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2300099-98-1 | E3 ligase Ligand 32 | Ketones | Ambeed.com [ambeed.com]

- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting group strategies for N-Methylpiperidin-3-amine

Application Note: Strategic Protection Protocols for N-Methylpiperidin-3-amine

Executive Summary & Structural Definition

N-Methylpiperidin-3-amine presents a classic chemoselectivity challenge in organic synthesis due to the presence of two basic nitrogen centers. Successful integration of this building block into drug discovery scaffolds (e.g., Janus kinase inhibitors, GPCR ligands) requires a precise understanding of its isomeric forms and basicity profiles.

CRITICAL CHECK: Define Your Starting Material Before proceeding, you must verify the specific isomer in your inventory, as the nomenclature "N-Methyl..." is often ambiguous in commercial catalogs.

| Isomer Type | IUPAC / Common Name | Structure Description | Chemical Challenge |

| Target A (Primary) | 1-Methylpiperidin-3-amine | Methyl group on Ring N. Exocyclic amine is Primary (-NH₂). | Basicity: Highly basic tertiary amine (Ring). Goal: Protect primary -NH₂. |

| Target B (Secondary) | N-Methyl-3-piperidinamine | Methyl group on Exocyclic N. Ring N is Secondary (-NH-). | Regioselectivity: Two secondary amines. Goal: Differentiate Ring N vs. Exocyclic N. |

This guide focuses primarily on Target A (the most common commercial form), with a dedicated section for Target B.

Strategic Decision Framework

The choice of protecting group (PG) is dictated by the orthogonality required for downstream chemistry.

Figure 1: Decision tree for selecting the appropriate protecting group based on downstream application.

Core Protocol: Protection of 1-Methylpiperidin-3-amine (Target A)

The primary challenge with Target A is not the reaction itself—primary amines react much faster than the sterically hindered tertiary ring nitrogen—but the isolation . The product is a diamine with high water solubility. Standard acidic washes will protonate the tertiary amine, trapping the product in the aqueous phase.

Protocol 1: Boc-Protection with "Salting Out" Workup

Objective: Synthesis of tert-butyl (1-methylpiperidin-3-yl)carbamate.

Reagents:

-

1-Methylpiperidin-3-amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve 1-Methylpiperidin-3-amine (10 mmol) in DCM (30 mL). Add TEA (12 mmol). Cool to 0°C using an ice bath.

-

Addition: Dissolve Boc₂O (11 mmol) in DCM (10 mL) and add dropwise to the amine solution over 15 minutes.

-

Why: Controlling the addition rate prevents exotherms and ensures selectivity for the primary amine, although the tertiary amine is non-nucleophilic towards Boc₂O.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Staining with Ninhydrin will show the disappearance of the free amine.

-

Critical Workup (The "pH Swing"):

-

Do NOT wash with 1N HCl. You will lose the product.

-

Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove N-hydroxysuccinimide byproducts (if using Boc-OSu) or acidic impurities.

-

Wash with Brine (saturated NaCl) (1 x 20 mL).

-

Troubleshooting: If the product does not partition into DCM, add Isopropanol (IPA) to the organic layer (DCM:IPA 3:1) to increase polarity.

-

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If the oil is impure, purify via flash chromatography using DCM:MeOH:NH₄OH (90:9:1).

Protocol 2: Cbz-Protection (Orthogonal Strategy)

Objective: Synthesis of benzyl (1-methylpiperidin-3-yl)carbamate.

Reagents:

-

Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent System: THF / Water (1:1)

Methodology:

-

Biphasic Setup: Dissolve the amine in THF (20 mL) and Water (20 mL). Add solid NaHCO₃. Cool to 0°C.

-

Addition: Add Cbz-Cl dropwise. Vigorous stirring is essential as the reaction is biphasic.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

-

Workup:

-

Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

-

Note: The Cbz group increases lipophilicity, making extraction easier than the Boc derivative.

-

Dry organic layers over MgSO₄ and concentrate.

-

Variant Protocol: Handling N-Methyl-3-piperidinamine (Target B)

If your starting material is the isomer with a secondary ring amine and a secondary exocyclic amine , the chemistry changes drastically.

The Selectivity Problem:

-

Ring Nitrogen (Piperidine): Highly nucleophilic, less sterically hindered than often assumed.

-

Exocyclic Nitrogen (Methylamino): Secondary, but flexible.

Rule of Thumb: In the absence of specific directing groups, electrophiles (Boc₂O) will preferentially react with the Ring Nitrogen first due to its higher nucleophilicity and lack of adjacent branching compared to the exocyclic amine which is attached to a secondary carbon.

Protocol 3: Selective Ring Protection (Synthesis of 1-Boc-3-methylaminopiperidine)

Objective: Protect the ring nitrogen to leave the exocyclic amine free for coupling.

-

Conditions: Dissolve N-methyl-3-piperidinamine (1 equiv) in DCM at -78°C (Dry Ice/Acetone).

-

Reagent: Add Boc₂O (0.9 equiv) in DCM slowly.

-

Why 0.9 equiv? To ensure the highly reactive ring nitrogen consumes all reagent before the exocyclic amine reacts.

-

Why -78°C? Kinetic control favors the more nucleophilic ring nitrogen.

-

-

Workup: Standard basic workup. The product (secondary exocyclic amine) can be purified on silica gel.

Technical Reference Data

| Property | 1-Methylpiperidin-3-amine | N-Methyl-3-piperidinamine |

| CAS No. | 626-67-5 (Free base) | 127294-76-2 (HCl salt) |

| Major Basic Center | Ring N (Tertiary, pKa ~10.1) | Ring N (Secondary, pKa ~11.2) |

| Nucleophilic Center | Exocyclic -NH₂ (Primary) | Ring -NH- (Secondary) |

| Solubility | Miscible in water | Soluble in water |

| Preferred Solvent | DCM, Methanol | DCM, THF |

Visualizing the Workup Logic

The following diagram illustrates the critical "pH Swing" required to isolate these basic products.

Figure 2: Troubleshooting the extraction of polar, basic amine products.

References

-

ChemicalBook. (2026). N-Methylpiperidine Properties and Reactions.[1] Retrieved from

-

Sigma-Aldrich. (2026). (R)-1-Methylpiperidin-3-amine Product Sheet. Retrieved from

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Fmoc, Cbz). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). Piperidine and Derivatives LCSS. Retrieved from

-

BLD Pharm. (2025). N-Methylpiperidin-3-amine hydrochloride Safety Data.[2] Retrieved from

Sources

Continuous Flow Strategies for N-Methylpiperidin-3-amine: Synthesis and Functionalization

Executive Summary & Chemical Context[1][2][3][4][5][6]